molecular formula C21H24ClN3O B2459377 N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea CAS No. 866042-64-0

N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea

Cat. No.: B2459377
CAS No.: 866042-64-0
M. Wt: 369.89
InChI Key: SKQHVBMHTIOYEK-UHFFFAOYSA-N
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Description

N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea is a synthetic organic compound that features a complex structure incorporating an indole moiety Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro and methyl groups.

The final step involves the reaction of the functionalized indole derivative with N-butylurea under appropriate conditions to form the target compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

    Tryptophan: An essential amino acid that contains an indole ring.

Uniqueness

N-butyl-N’-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-butyl-3-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c1-3-4-12-23-21(26)24-13-17-18(22)9-7-11-20(17)25-14-15(2)16-8-5-6-10-19(16)25/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQHVBMHTIOYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=C(C=CC=C1Cl)N2C=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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